N-T-Butyl-4-fluorobenzamide chemical properties and structure
N-T-Butyl-4-fluorobenzamide chemical properties and structure
An In-Depth Technical Guide to N-tert-Butyl-4-fluorobenzamide: Structure, Properties, and Synthesis
Introduction
N-tert-Butyl-4-fluorobenzamide is a fluorinated aromatic amide that serves as a crucial building block in organic synthesis. Its unique structural features—a planar phenyl ring activated by a fluorine atom and sterically influenced by a bulky tert-butyl group—make it a valuable intermediate in the development of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
N-tert-Butyl-4-fluorobenzamide is identified by its distinct molecular structure and is registered under several chemical identifiers.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N-(tert-Butyl)-4-fluorobenzamide | [1] |
| CAS Number | 395-43-7 | [2] |
| Molecular Formula | C₁₁H₁₄FNO | [1] |
| Molecular Weight | 195.23 g/mol | [1] |
| Melting Point | 125 - 128 °C | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Insoluble in water | [4] |
Molecular Structure
The structure consists of a 4-fluorobenzoyl group attached to the nitrogen atom of a tert-butylamine. The fluorine atom at the para position of the benzene ring significantly influences the molecule's electronic properties, while the sterically demanding tert-butyl group affects its conformational flexibility and reactivity.
Synthesis and Purification
The most common and reliable method for synthesizing N-tert-Butyl-4-fluorobenzamide is through the acylation of tert-butylamine with 4-fluorobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and generally proceeds with high yield.
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from 4-fluorobenzoic acid. First, the carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with the amine.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of N-tert-Butyl-4-fluorobenzamide.
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine or pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases and the solution becomes clear. The solvent and excess reagent are then removed under reduced pressure to yield crude 4-fluorobenzoyl chloride.
-
Amidation Reaction: Dissolve the crude 4-fluorobenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the cooled acid chloride solution.
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure N-tert-Butyl-4-fluorobenzamide.[5]
Spectral Analysis and Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 2: Summary of Key Spectral Data
| Technique | Feature | Characteristic Signal | Source |
| ¹H NMR | tert-Butyl Protons (9H) | Singlet, ~1.47 ppm | [6] |
| Aromatic Protons (4H) | Multiplets, ~7.54-7.60 ppm | [6] | |
| Amide Proton (1H) | Broad singlet, ~5.99 ppm | [6] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165.9 ppm | [6] |
| C-F Carbon | ~163.0 ppm (doublet, ¹JCF ≈ 250 Hz) | - | |
| C-tert-Butyl | ~51.7 ppm | [6] | |
| CH₃-tert-Butyl | ~28.8 ppm | [6] | |
| IR (KBr) | N-H Stretch | ~3355 cm⁻¹ | [6] |
| C=O Stretch (Amide I) | ~1652 cm⁻¹ | [6][7] | |
| C-F Stretch | ~1200-1300 cm⁻¹ | [8] | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 195 | [8] |
| Key Fragments | m/z 122 ([M - C₄H₉]⁺), 105, 77, 57 ([C₄H₉]⁺) | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.47 ppm. The aromatic protons appear as a complex multiplet further downfield due to fluorine-proton coupling. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.[6]
-
¹³C NMR: In the carbon spectrum, the carbonyl carbon is observed around 166 ppm. The carbon atom bonded to fluorine shows a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The quaternary and methyl carbons of the tert-butyl group are readily identifiable in the aliphatic region.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration.[6][7] The N-H stretch is observed as a sharp to moderately broad band above 3300 cm⁻¹.[6] The presence of the C-F bond is confirmed by a strong absorption in the fingerprint region, typically between 1200 and 1300 cm⁻¹.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) shows a distinct molecular ion peak at an m/z corresponding to the molecular weight (195). The most prominent fragmentation pathway involves the loss of the stable tert-butyl carbocation ([C₄H₉]⁺, m/z 57), leading to a base peak at m/z 122, which corresponds to the 4-fluorobenzoylium cation.[7]
Applications in Research and Development
N-tert-Butyl-4-fluorobenzamide is primarily used as an intermediate in organic synthesis.
-
Agrochemicals: The fluorobenzamide moiety is a core component in several classes of modern insecticides and herbicides. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes.
-
Pharmaceuticals: This compound serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The amide linkage is a stable and common feature in drug molecules, and the fluorinated phenyl ring is a prevalent motif used to modulate pharmacokinetic and pharmacodynamic properties.
Safety and Handling
According to its Safety Data Sheet (SDS), N-tert-Butyl-4-fluorobenzamide requires careful handling.
-
Hazards: The compound is harmful if swallowed (H302) and is suspected of causing genetic defects (H341).[3]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Conclusion
N-tert-Butyl-4-fluorobenzamide is a synthetically versatile and valuable chemical intermediate. Its well-defined structure, predictable reactivity, and clear spectral signatures make it a reliable building block for professionals in drug discovery and agrochemical research. Understanding its core chemical properties, synthesis protocols, and analytical characteristics, as outlined in this guide, is fundamental to its effective application in complex synthetic campaigns.
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